molecular formula C17H13ClN4O3 B2968923 N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351800-17-3

N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2968923
CAS RN: 1351800-17-3
M. Wt: 356.77
InChI Key: JVCGOPRBYKQELR-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a 4-nitrobenzyl group and at the N-position with a 4-chlorophenyl group. The 4-carboxamide group is also attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the nitrobenzyl and chlorophenyl substituents, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could potentially be reduced. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Antihypertensive Agents

Research on nonpeptide angiotensin II receptor antagonists, including a series of N-(biphenylylmethyl)imidazoles, reveals their potential as potent, orally active antihypertensive medications. These compounds, including variants like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have demonstrated significant antihypertensive effects upon oral administration due to their high affinity for the angiotensin II receptor and good oral potency, highlighting the therapeutic potential of similar imidazole derivatives in treating hypertension (Carini et al., 1991).

Antibacterial and Anticancer Agents

Non–symmetrically p–nitrobenzyl–substituted N–heterocyclic carbene–silver(I) complexes have been synthesized and evaluated for their in vitro antibacterial and anticancer potential. These compounds showed moderate to high antibacterial activity against various bacterial strains and high anticancer potential against human derived breast adenocarcinoma cells, indicating the significant biomedical applications of nitro-functionalized imidazole derivatives (Shahini et al., 2017).

Organic Synthesis and Polymer Chemistry

The preparation of acid-labile benzyl esters of phenolic carboxylic acids via imidazole-assisted alcoholysis highlights the role of imidazole derivatives in facilitating organic synthesis reactions. This approach offers a versatile method for synthesizing esters with potential applications in pharmaceuticals and material science (Stewart, 1978).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of imidazole derivatives, such as 10-(4-nitrobenzyl)-3,7,9,11-tetraoxo-2,4,6,8,10-pentaaza[3.3.3]propellane, demonstrate the importance of imidazole compounds in developing novel chemical structures with potential applications in material science and drug design. These studies provide insights into the molecular architecture and reactivity of imidazole derivatives (Yang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGOPRBYKQELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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